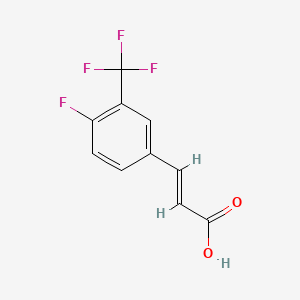

4-Fluoro-3-(trifluoromethyl)cinnamic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O2/c11-8-3-1-6(2-4-9(15)16)5-7(8)10(12,13)14/h1-5H,(H,15,16)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DESJUJUEXMNIGB-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00420683 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239463-90-2 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 239463-90-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical characteristics of 4-Fluoro-3-(trifluoromethyl)cinnamic acid

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Fluoro-3-(trifluoromethyl)cinnamic acid

Authored by a Senior Application Scientist

Introduction

Cinnamic acid and its derivatives represent a class of organic compounds with significant importance across the pharmaceutical, cosmetic, and food industries.[1][2] These molecules, which are prevalent in the plant kingdom, serve as foundational scaffolds in the development of novel therapeutic agents due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]

In modern medicinal chemistry, the strategic introduction of fluorine-containing substituents is a key methodology for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[5] The inclusion of highly electronegative groups like fluoro (-F) and trifluoromethyl (-CF₃) can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[4][6][7] The trifluoromethyl group, in particular, is often employed to enhance bioavailability and metabolic resistance, making it a valuable addition in drug design.[6][8]

This guide provides a comprehensive technical overview of the , a synthetic derivative designed to leverage these principles. We will delve into its core properties and provide detailed, field-proven experimental protocols for their characterization, offering researchers and drug development professionals a practical framework for analysis.

Core Physicochemical Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. The data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆F₄O₂ | [9][10][11] |

| Molecular Weight | 234.15 g/mol | [9][10] |

| CAS Number | 239463-90-2 | [9][10] |

| Melting Point | 141-144 °C | [9][10] |

| Boiling Point | 294 °C at 760 mmHg | [9] |

| Density | 1.438 g/cm³ | [9] |

| Appearance | White to off-white crystalline powder | |

| Predicted XlogP | 2.9 | [12] |

Experimental Methodologies & Mechanistic Insights

Accurate and reproducible determination of physicochemical parameters is critical for drug development. The following sections detail the standard, self-validating protocols for characterizing this compound.

Melting Point Determination

Causality: The melting point is a primary indicator of a crystalline solid's purity. A pure compound exhibits a sharp, well-defined melting range (typically 0.5-1.0°C), whereas the presence of impurities leads to a depression of the melting point and a broadening of the melting range.[13] This phenomenon, known as freezing-point depression, provides a reliable, initial assessment of sample integrity.

Protocol: Capillary Method

This is the standard pharmacopeial technique for melting point determination.[14]

-

Sample Preparation: The sample must be a fine, dry powder to ensure uniform heat transfer.[14] If starting with coarse crystals, gently crush the material using an agate or glass mortar and pestle.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powder. Invert the tube and drop it through a long, vertical glass tube, allowing it to bounce on a hard surface. This action packs the sample tightly into the sealed end of the capillary to a height of 2-3 mm.

-

Measurement:

-

Place the loaded capillary into the heating block of a melting point apparatus.

-

For an unknown compound, perform a rapid initial determination by heating at a rate of 10-20 °C/min to find an approximate melting point.[13]

-

Allow the apparatus to cool at least 20°C below the approximate melting point.

-

Using a fresh sample, begin heating again. Once the temperature is within 20°C of the expected melting point, reduce the heating rate to a slow, controlled ramp of 1-2 °C/min. This slow rate is critical to allow the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.

-

-

Data Recording: Record two temperatures:

-

T₁: The temperature at which the first droplet of liquid is observed.

-

T₂: The temperature at which the entire sample has completely transitioned to a transparent liquid.

-

The melting range is reported as T₁ - T₂. For a pure sample, this range should be narrow.

-

Caption: Workflow for Melting Point Determination by the Capillary Method.

Lipophilicity (LogP) Determination

Causality: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[15][16] It governs the ability of a drug to cross biological membranes and interact with protein targets.[15] Lipophilicity is quantified by the partition coefficient (P), expressed as its logarithm (log P), which is the ratio of a compound's concentration in a non-polar solvent (n-octanol) to its concentration in an aqueous phase (water) at equilibrium.[17]

Protocol: Shake-Flask Method

This is the "gold standard" method for direct LogP measurement.[17]

-

System Preparation: Prepare a biphasic system using n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4 to determine LogD, which accounts for both ionized and neutral species).[] Pre-saturate the n-octanol with the buffer and vice-versa by mixing and allowing them to separate.

-

Dissolution: Dissolve a precisely weighed amount of this compound in one of the pre-saturated phases.

-

Partitioning: Combine the two phases in a separatory funnel or vial and shake vigorously until equilibrium is reached. This can take several hours, and the time required should be determined empirically.[17]

-

Phase Separation: Allow the mixture to stand until the two phases have clearly separated. Centrifugation may be required to break up any emulsions.

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or, more commonly, LC-MS/MS for higher sensitivity and specificity.[15]

-

Calculation: Calculate the LogP value using the formula:

-

LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 3. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound Price from Supplier Brand WENGJIANG HUAXUESHIJI on Chemsrc.com [chemsrc.com]

- 10. This compound [oakwoodchemical.com]

- 11. rdchemicals.com [rdchemicals.com]

- 12. PubChemLite - this compound (C10H6F4O2) [pubchemlite.lcsb.uni.lu]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. thinksrs.com [thinksrs.com]

- 15. Lipophilicity - Creative Biolabs [creative-biolabs.com]

- 16. chem.pg.edu.pl [chem.pg.edu.pl]

- 17. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

4-Fluoro-3-(trifluoromethyl)cinnamic acid CAS number 239463-90-2

An In-depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)cinnamic acid

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No. 239463-90-2), a fluorinated aromatic carboxylic acid of significant interest to the fields of medicinal chemistry, drug discovery, and materials science. The strategic placement of both a fluorine atom and a trifluoromethyl group on the cinnamic acid scaffold imparts unique physicochemical properties that are highly sought after for the modulation of biological activity and the enhancement of material performance. This document details the compound's properties, outlines robust synthetic pathways, provides an analysis of its spectroscopic signature, and explores its potential applications, serving as an essential resource for researchers and developers.

Introduction and Strategic Importance

This compound is a specialized organic building block derived from the naturally occurring cinnamic acid structure.[1] Its importance lies in the synergistic effects of its two distinct fluorine-containing substituents. The trifluoromethyl (-CF₃) group is a well-established bioisostere for other chemical groups and is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[2][3] Concurrently, the adjacent fluorine (-F) atom further modulates the electronic properties of the aromatic ring, influencing the molecule's overall reactivity and pharmacokinetic profile.[4]

This dual-functionalization makes this compound a highly valuable intermediate for synthesizing novel pharmaceutical candidates, particularly in areas where cinnamic acid derivatives have shown promise, such as anticancer, antimicrobial, and anti-inflammatory applications.[1][5][6] Furthermore, the inherent properties of the fluorinated cinnamate structure suggest its utility in the development of advanced polymers and photosensitive materials.[7]

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is critical for experimental design, reaction optimization, and analytical characterization.

| Property | Value | Reference(s) |

| CAS Number | 239463-90-2 | [8][9][10][11][12][13] |

| Molecular Formula | C₁₀H₆F₄O₂ | [8][9][10][11] |

| Molecular Weight | 234.15 g/mol | [8][10][11] |

| MDL Number | MFCD00236298 | [8][11] |

| SMILES | C1(=CC(=CC=C1F)/C=C/C(O)=O)C(F)(F)F | [8] |

| Appearance | White to off-white crystalline solid | (General observation for similar compounds) |

| Purity | ≥97% | [12] |

Synthesis Methodologies and Mechanistic Considerations

While a specific, peer-reviewed synthesis for this compound is not extensively documented in public literature, its structure lends itself to well-established synthetic transformations for producing cinnamic acid derivatives. The key precursor for these routes is 4-Fluoro-3-(trifluoromethyl)benzaldehyde . Below are the most logical and field-proven synthetic strategies.

Knoevenagel Condensation: A High-Yield Approach

The Knoevenagel condensation is a highly reliable method for synthesizing substituted cinnamic acids.[5] It involves the base-catalyzed reaction of an aromatic aldehyde with a compound containing an active methylene group, typically malonic acid, followed by decarboxylation.

Causality: This method is often preferred due to its high yields and relatively mild reaction conditions compared to alternatives. The use of a piperidine/pyridine catalyst system effectively facilitates both the initial condensation and the subsequent decarboxylation in a one-pot procedure.

Experimental Protocol: Knoevenagel Condensation

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine 4-Fluoro-3-(trifluoromethyl)benzaldehyde (1.0 eq), malonic acid (1.5 eq), and anhydrous pyridine (4-5 mL per gram of aldehyde).

-

Catalyst Addition: Add piperidine (0.1 eq) to the mixture to initiate the condensation.

-

Reaction: Heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

-

Work-up: After cooling, pour the reaction mixture into a beaker of crushed ice and acidify with concentrated hydrochloric acid.

-

Isolation: The solid product will precipitate out of the acidic solution. Collect the crude this compound by vacuum filtration, wash thoroughly with cold water, and dry.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Caption: Logical flow of the Perkin reaction synthesis.

Alternative Synthetic Routes

For comprehensive consideration, other modern C-C bond-forming reactions are also applicable:

-

Heck Reaction: This palladium-catalyzed reaction could couple a corresponding aryl halide (e.g., 4-fluoro-1-iodo-3-(trifluoromethyl)benzene) with acrylic acid to form the target molecule. [14][15][16][17]* Wittig Reaction: The reaction of 4-Fluoro-3-(trifluoromethyl)benzaldehyde with a stabilized phosphorus ylide, such as (carboxymethylene)triphenylphosphorane, followed by hydrolysis of the resulting ester, provides another pathway to the desired cinnamic acid. [18][19][20][21]

Spectroscopic Characterization Profile

Unambiguous structure confirmation relies on a combination of spectroscopic techniques. [22]While experimental spectra for this specific compound are not widely published, a predictive analysis based on its structure and data from close analogs provides a reliable characterization profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show characteristic signals for the vinylic protons as two doublets (J ≈ 16 Hz), confirming the trans stereochemistry. The aromatic region will display complex multiplets due to H-H and H-F coupling. A broad singlet far downfield (>12 ppm) corresponds to the carboxylic acid proton.

-

¹³C NMR: Key signals include the carbonyl carbon (~170 ppm), the vinylic carbons, and six distinct aromatic carbon signals. The carbons attached to or near the fluorine and trifluoromethyl groups will exhibit characteristic C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirmation. It should display two distinct signals: a singlet for the -CF₃ group and a multiplet for the single aromatic fluorine atom, providing definitive evidence of their presence. [22]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions corresponding to the key functional groups.

-

~3300-2500 cm⁻¹: A very broad band characteristic of the O-H stretch of the hydrogen-bonded carboxylic acid dimer.

-

~1710-1680 cm⁻¹: A strong, sharp absorption from the C=O (carbonyl) stretch.

-

~1640-1610 cm⁻¹: Absorptions from the C=C stretches of the alkene and the aromatic ring.

-

~1400-1000 cm⁻¹: A complex and strong region containing multiple bands corresponding to the C-F stretches of both the aryl-fluoride and the trifluoromethyl group. [22][23]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z 234.15 corresponding to the molecular formula C₁₀H₆F₄O₂.

-

Key Fragments: Expect to see fragmentation corresponding to the loss of -OH (m/z 217), -COOH (m/z 189), and potentially the loss of CF₃.

Applications in Research and Development

The unique substitution pattern of this compound makes it a prime candidate for investigation in several high-value research areas.

Medicinal Chemistry and Drug Discovery

The incorporation of fluorinated groups is a cornerstone of modern drug design. [3][4]* Metabolic Stability: The strong C-F bonds can block metabolic oxidation sites, potentially increasing the half-life and bioavailability of drug candidates. [3]* Enhanced Potency: The electron-withdrawing nature of the F and CF₃ groups can alter the pKa of the carboxylic acid and modify the electronic character of the molecule, leading to stronger interactions with biological targets.

-

Therapeutic Potential: Given the established anticancer, antibacterial, and anti-inflammatory activities of various cinnamic acid derivatives, this compound serves as an advanced building block for creating new chemical entities with potentially superior efficacy. [5][6]For instance, fluorinated cinnamic acids have demonstrated potent activity against various pathogens. [6]

Materials Science

The properties of this compound are also attractive for creating advanced functional materials. [2]* High-Performance Polymers: When converted to derivatives like diamines or diols, it can be used as a monomer to synthesize fluorinated polyamides or polyesters. The resulting polymers are expected to exhibit high thermal stability, chemical resistance, and hydrophobicity. [7]* Photosensitive Materials: The cinnamate moiety is photoreactive and can undergo [2+2] cycloaddition upon exposure to UV light. This allows for its use in creating photocrosslinkable polymers and photoresists for applications in microelectronics and biomedical hydrogels. [7]

Conclusion

This compound is more than a simple catalog chemical; it is a strategically designed molecular tool for scientific innovation. Its combination of a cinnamic acid core with potent fluorine-containing functional groups provides a robust platform for addressing challenges in both drug discovery and materials science. This guide has detailed its fundamental properties, provided actionable synthetic protocols, and outlined its significant potential. It is poised to be a key intermediate in the development of next-generation pharmaceuticals and high-performance materials.

References

-

BYJU'S. Perkin Reaction Mechanism. Available from: [Link]

-

Wikipedia. Perkin reaction. Available from: [Link]

-

Asian Journal of Chemistry. Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. Available from: [Link]

-

Ingenta Connect. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Ca... Available from: [Link]

-

Sathee NEET - IIT Kanpur. Perkin Reaction Mechanism. Available from: [Link]

-

Longdom Publishing. A Concise Introduction of Perkin Reaction. Available from: [Link]

-

Johnson Matthey Technology Review. oa The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Available from: [Link]

-

ResearchGate. Substituted cinnamic acids via one pot Wittig olefination-hydrolysis reaction.. Available from: [Link]

-

Appchem. This compound | 239463-90-2 | C10H6F4O2. Available from: [Link]

-

ACS Publications. The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst. Available from: [Link]

-

Asian Journal of Chemistry. Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. Available from: [Link]

-

Sciforum. One pot reactions of benzaldehydes to cinnamic acids and arylpropiolic acids in aqueous medium Thies Thiemann. Available from: [Link]

-

LookChem. This compound | 239463-90-2. Available from: [Link]

-

ResearchGate. Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate. Available from: [Link]

-

Cram. Wittig Reaction Of Trans-Cinnamaldehyde Lab Report - 858 Words. Available from: [Link]

-

ACS Publications. Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate. Available from: [Link]

-

Oakwood Chemical. This compound. Available from: [Link]

-

PrepChem.com. Synthesis of 3-(trifluoromethyl) cinnamic acid. Available from: [Link]

-

ECHO CHEMICAL CO., LTD. This compound. Available from: [Link]

-

R&D Chemicals. This compound. Available from: [Link]

-

NIST WebBook. 4-Trifluoromethylcinnamic acid. Available from: [Link]

-

PubMed Central. Cinnamic Acid Derivatives and Their Biological Efficacy. Available from: [Link]

-

PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

MDPI. Cinnamic Acid Derivatives and Their Biological Efficacy. Available from: [Link]

-

PubChemLite. 3-fluoro-5-(trifluoromethyl)cinnamic acid (C10H6F4O2). Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. appchemical.com [appchemical.com]

- 9. This compound | 239463-90-2 [m.chemicalbook.com]

- 10. This compound, CasNo.239463-90-2 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 11. This compound [oakwoodchemical.com]

- 12. This compound,239463-90-2-Amadis Chemical [amadischem.com]

- 13. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 14. asianpubs.org [asianpubs.org]

- 15. ingentaconnect.com [ingentaconnect.com]

- 16. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. sciforum.net [sciforum.net]

- 20. researchgate.net [researchgate.net]

- 21. Wittig Reaction Of Trans-Cinnamaldehyde Lab Report - 858 Words | Cram [cram.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. 4-Trifluoromethylcinnamic acid [webbook.nist.gov]

A Technical Guide to the Structure Elucidation of 4-Fluoro-3-(trifluoromethyl)cinnamic Acid

Abstract

The robust and unambiguous determination of a molecule's chemical structure is the cornerstone of modern chemical research, particularly within the pharmaceutical and materials science sectors. Substituted cinnamic acids are a vital class of compounds, with fluorine-containing derivatives showing significant potential for modulating biological activity and material properties.[1] This guide presents a comprehensive, multi-technique spectroscopic workflow for the complete structure elucidation of 4-Fluoro-3-(trifluoromethyl)cinnamic acid (C₁₀H₆F₄O₂). While direct experimental spectra for this specific molecule are not widely published, this document leverages foundational spectroscopic principles and comparative data from structural analogs to establish a definitive analytical protocol.[2] We will detail the strategic application of High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, including ¹H, ¹³C, ¹⁹F, COSY, HSQC, and HMBC. The causality behind each experimental choice is explained, creating a self-validating system for structural confirmation that is essential for researchers in drug discovery and chemical synthesis.

Foundational Analysis: Molecular Formula and Unsaturation

The first step in any structure elucidation is to confirm the molecular formula and determine the degree of unsaturation. The proposed structure, this compound, has the molecular formula C₁₀H₆F₄O₂.

The degree of unsaturation (DoU), which indicates the total number of rings and π-bonds, is calculated as follows:

DoU = C + 1 - (H/2) - (X/2) + (N/2)

-

C = number of carbon atoms (10)

-

H = number of hydrogen atoms (6)

-

X = number of halogen atoms (F=4)

-

N = number of nitrogen atoms (0)

DoU = 10 + 1 - (6/2) - (4/2) + 0 = 11 - 3 - 2 = 6

The calculated DoU of 6 is consistent with the proposed structure, which contains one aromatic ring (4 units), one C=C double bond (1 unit), and one C=O double bond (1 unit).

High-Resolution Mass Spectrometry (HRMS): Elemental Composition

HRMS is employed to determine the elemental composition of the molecule with high precision, thereby validating the molecular formula. Electrospray ionization (ESI) is a common technique for acidic compounds like cinnamic acids, typically performed in negative ion mode.[3]

Expected HRMS Data

| Ion Adduct | Predicted Exact Mass (m/z) |

| [M-H]⁻ | 233.02312 |

| [M+H]⁺ | 235.03768 |

| [M+Na]⁺ | 257.01962 |

Data predicted for C₁₀H₆F₄O₂.

The fragmentation pattern in tandem MS (MS/MS) provides further structural evidence. The trifluoromethyl group is a known fragmentation point in mass spectrometry.[4][5]

Experimental Protocol: ESI-MS

-

Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation : Infuse the sample into an ESI-equipped high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Data Acquisition : Acquire spectra in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.

-

Analysis : Compare the measured exact mass to the theoretical mass calculated for C₁₀H₆F₄O₂ to confirm the elemental composition. Induce fragmentation and analyze the resulting ions to corroborate structural features.

Caption: Predicted ESI-MS fragmentation pathway.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of a cinnamic acid derivative is expected to show several characteristic absorption bands.[6][7]

Predicted FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | A very broad band indicative of hydrogen bonding.[8] |

| Carboxylic Acid | C=O stretch | ~1710-1680 | Conjugation with the C=C bond lowers the frequency.[6] |

| Alkene | C=C stretch | ~1640-1625 | Characteristic of the vinylic double bond. |

| Aromatic Ring | C=C stretch | ~1600, ~1450 | Multiple bands are expected for the aromatic ring. |

| Trifluoromethyl | C-F stretch | ~1350-1100 (strong) | Typically a series of very strong, complex bands. |

| Aryl Fluoride | C-F stretch | ~1250 | Strong absorption expected. |

Experimental Protocol: ATR-FTIR

-

Instrumentation : Utilize an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition : Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Analysis : Identify the characteristic absorption bands and correlate them to the functional groups in the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

Caption: Integrated NMR workflow for structure elucidation.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (neighboring protons). For cinnamic acids, the vinylic protons typically show a large coupling constant (~15-16 Hz) characteristic of a trans configuration.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Hₐ (vinylic) | ~6.6 | d | Jₐᵦ ≈ 16 | 1H |

| Hᵦ (vinylic) | ~7.7 | d | Jₐᵦ ≈ 16 | 1H |

| H-2 (aromatic) | ~8.1 | d | J ≈ 2 | 1H |

| H-5 (aromatic) | ~7.9 | dd | J ≈ 8, 2 | 1H |

| H-6 (aromatic) | ~7.8 | d | J ≈ 8 | 1H |

| -COOH | >12.0 | br s | - | 1H |

Note: Hᵦ is deshielded relative to Hₐ due to its proximity to the carboxylic acid group.

¹³C NMR Spectroscopy

Carbon NMR reveals the carbon framework of the molecule. The presence of highly electronegative fluorine atoms will result in characteristic C-F coupling, which splits the signals of the fluorinated carbons and often those 2-3 bonds away.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Label | Predicted δ (ppm) | C-F Coupling | Comments |

| C=O | ~167 | - | Carbonyl carbon. |

| Cᵦ | ~145 | - | Vinylic carbon, deshielded. |

| C-4 | ~160 | ¹JCF ≈ 250 Hz | Directly attached to F. |

| C-1 | ~135 | - | Quaternary carbon. |

| C-6 | ~132 | - | Aromatic CH. |

| C-5 | ~129 | ³JCF ≈ 4 Hz | Aromatic CH. |

| C-3 | ~127 | ²JCF ≈ 30 Hz | Attached to CF₃. |

| -CF₃ | ~123 | ¹JCF ≈ 270 Hz | Trifluoromethyl carbon. |

| C-2 | ~122 | ⁴JCF ≈ 4 Hz | Aromatic CH. |

| Cₐ | ~120 | - | Vinylic carbon, shielded. |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that is invaluable for fluorinated compounds. It provides direct evidence for the number and type of fluorine environments.[9]

-

Ar-F : A single signal is expected for the fluorine atom on the aromatic ring.

-

-CF₃ : A single, more intense signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

2D NMR for Unambiguous Connectivity

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.

-

COSY (Correlation Spectroscopy) : This experiment will show correlations between coupled protons. Key expected correlations include:

-

Hₐ <-> Hᵦ (confirming the vinylic system)

-

H-5 <-> H-6 (confirming adjacent aromatic protons)

-

-

HSQC (Heteronuclear Single Quantum Coherence) : This experiment maps each proton to its directly attached carbon. It will definitively link the signals assigned in the ¹H spectrum to their corresponding carbons in the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation) : This is the critical experiment for establishing the overall molecular framework by revealing 2- and 3-bond correlations between protons and carbons.

Caption: Key predicted HMBC correlations for structural assembly.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the logical integration of multiple, complementary analytical techniques. By starting with HRMS to confirm the molecular formula, followed by FT-IR to identify functional groups, a foundational understanding is established. The definitive proof of structure is then achieved through a comprehensive suite of NMR experiments. The combination of ¹H, ¹³C, and ¹⁹F NMR provides detailed information on the individual atomic environments, while 2D correlation experiments like COSY, HSQC, and particularly HMBC, serve to piece together these individual fragments into the final, unambiguous molecular architecture. This self-validating workflow ensures the highest degree of confidence in the assigned structure, a prerequisite for any further research or development involving this compound.

References

- BenchChem. (2025). Comparative spectroscopic analysis of cinnamic acid derivatives.

-

M. Asraf, et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. NIH National Library of Medicine. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of Cinnamic acid. Retrieved from ResearchGate. [Link]

-

MDPI. (n.d.). Encapsulation of Cinnamic Acid on Plant-Based Proteins: Evaluation by HPLC, DSC and FTIR-ATR. MDPI. [Link]

-

N. D. Kagramanov, et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved from Doc Brown's Chemistry. [Link]

-

University of Wisconsin. (n.d.). 1H NMR: Intermediate Level, Spectrum 7. Retrieved from University of Wisconsin Chemistry Department. [Link]

-

S. Jeyavijayan, et al. (2022). Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Open Research@CSIR-NIScPR. [Link]

-

ResearchGate. (n.d.). 1 H NMR partial spectra (500 MHz) of cinnamic acid. Retrieved from ResearchGate. [Link]

-

ResearchGate. (2013). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Retrieved from ResearchGate. [Link]

-

C. D. Olivares, et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. NIH National Library of Medicine. [Link]

-

YouTube. (2022). H NMR Spectrum of Cinnamic Acid 600 MHz, CDCI3. Retrieved from YouTube. [Link]

-

SpectraBase. (n.d.). Trans-Cinnamic Acid. Retrieved from SpectraBase. [Link]

- BenchChem. (2025). Spectroscopic and Synthetic Profile of 3-(Trifluoromethoxy)cinnamic Acid: A Technical Guide.

-

PubChemLite. (n.d.). This compound (C10H6F4O2). Retrieved from PubChemLite. [Link]

-

V. H. Dibeler, et al. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. [Link]

-

ResearchGate. (2016). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. Retrieved from ResearchGate. [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from Oakwood Chemical. [Link]

- BenchChem. (2025). A Comparative Structural Analysis of 3-(Trifluoromethoxy)cinnamic Acid and Its Analogs in Drug Discovery.

- BenchChem. (2025). An In-depth Technical Guide to the Molecular Structure and Properties of 3-(Trifluoromethoxy)cinnamic Acid.

- BenchChem. (2025). Confirming Reaction Product Structures: A Comparative Guide to Using 3-(Trifluoromethoxy)cinnamic Acid.

-

R&D Chemicals. (n.d.). This compound. Retrieved from R&D Chemicals. [Link]

-

MDPI. (2022). Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. Retrieved from MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PubChemLite - this compound (C10H6F4O2) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]

- 5. researchgate.net [researchgate.net]

- 6. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic and Structural Elucidation Guide to 4-Fluoro-3-(trifluoromethyl)cinnamic acid

Introduction

4-Fluoro-3-(trifluoromethyl)cinnamic acid is a halogenated derivative of cinnamic acid, a class of organic compounds widely found in the plant kingdom.[1] The strategic placement of a fluorine atom and a trifluoromethyl group on the phenyl ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications are of high interest in the fields of drug discovery and materials science, where fine-tuning of molecular properties is paramount. For instance, trifluoromethyl groups are known to enhance the chemical stability and reactivity of compounds, making them valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[2][3]

This technical guide provides a comprehensive analysis of the spectral data for this compound. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide will leverage a comparative analysis with structurally similar compounds, namely 4-(trifluoromethyl)cinnamic acid and 3-(trifluoromethyl)cinnamic acid, to predict and interpret its spectral characteristics. This approach, grounded in the fundamental principles of spectroscopic analysis of substituted cinnamic acids, offers a robust framework for the structural elucidation of this compound.[1][4] We will delve into the intricacies of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its unambiguous identification and characterization.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound combines the characteristic features of a cinnamic acid backbone with the electronic effects of its substituents. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups is expected to have a discernible impact on the chemical shifts of the aromatic and vinylic protons and carbons in the NMR spectra. Similarly, the vibrational frequencies of the functional groups in the IR spectrum and the fragmentation patterns in the mass spectrum will be influenced by these substituents.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structure confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and carboxylic acid protons. Due to the trans configuration of the double bond, a large coupling constant (typically >15 Hz) is expected for the vinylic protons. The electron-withdrawing effects of the fluorine and trifluoromethyl groups will cause a downfield shift of the aromatic protons compared to unsubstituted cinnamic acid.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | br s | - |

| Aromatic-H | 7.5 - 8.2 | m | - |

| Vinylic-H (α to COOH) | 6.4 - 6.8 | d | ~16 |

| Vinylic-H (β to COOH) | 7.6 - 7.9 | d | ~16 |

Note: Predictions are based on data from analogous compounds such as 4-(Trifluoromethyl)cinnamic acid and general principles of NMR spectroscopy.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the carboxylic acid will appear significantly downfield. The aromatic carbons will show complex splitting patterns due to C-F coupling. The trifluoromethyl carbon will also be observable and will likely appear as a quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 167 - 170 |

| Aromatic C-F | 158 - 162 (d) |

| Aromatic C-CF₃ | 130 - 134 (q) |

| Other Aromatic C | 120 - 140 |

| Vinylic C (α to COOH) | 118 - 122 |

| Vinylic C (β to COOH) | 140 - 145 |

| Trifluoromethyl (CF₃) | 122 - 126 (q) |

Note: Predictions are based on data from analogous compounds and established substituent effects in ¹³C NMR.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of the carboxylic acid, the carbon-carbon double bond, and the carbon-fluorine bonds.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| C=O stretch (Carboxylic Acid) | 1680 - 1710 |

| C=C stretch (Alkene) | 1620 - 1640 |

| C=C stretch (Aromatic) | 1450 - 1600 |

| C-F stretch (Aryl-F) | 1100 - 1250 |

| C-F stretch (CF₃) | 1100 - 1200 (strong, multiple bands) |

Note: The C=O stretching frequency in cinnamic acid derivatives is typically observed around 1670-1695 cm⁻¹.[4][7] The presence of electron-withdrawing groups is expected to shift this band to a slightly higher wavenumber. The C-F stretching vibrations of the CF₃ group are generally strong and can be found in the 1100-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. Electron ionization (EI) is a common technique used for the analysis of such compounds.

The mass spectrum of this compound (Molecular Weight: 234.15 g/mol ) is expected to show a prominent molecular ion peak (M⁺) at m/z 234.[8] The fragmentation pattern of substituted cinnamic acids is well-documented and often involves the loss of small molecules such as H₂O, CO, and CO₂.[9] The presence of the trifluoromethyl group will also lead to characteristic fragmentation pathways.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 234 | [M]⁺ |

| 215 | [M - F]⁺ or [M - OH]⁺ |

| 189 | [M - COOH]⁺ |

| 165 | [M - CF₃]⁺ |

Note: Fragmentation patterns can be complex. The proposed fragments are based on the analysis of related compounds like 3-(trifluoromethyl)cinnamic acid and general principles of mass spectrometry.[10][11]

Experimental Protocols

The following are general protocols for acquiring the spectral data discussed in this guide.

NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

-

-

Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(Trifluoromethyl)cinnamic acid(16642-92-5) 1H NMR [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives [mdpi.com]

- 8. This compound Price from Supplier Brand WENGJIANG HUAXUESHIJI on Chemsrc.com [chemsrc.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. 3-(Trifluoromethyl)cinnamic acid(779-89-5) MS spectrum [chemicalbook.com]

- 11. massbank.eu [massbank.eu]

solubility and stability of 4-Fluoro-3-(trifluoromethyl)cinnamic acid

An In-depth Technical Guide to the Solubility and Stability of 4-Fluoro-3-(trifluoromethyl)cinnamic acid

Introduction

In the landscape of modern drug discovery and material science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone for modulating molecular properties. The presence of fluorine, trifluoromethyl (-CF3), and trifluoromethoxy (-OCF3) groups can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability.[1][2] this compound (FTCA) is a compound of significant interest, embodying this design strategy. As a derivative of cinnamic acid, a well-established pharmacophore with a broad range of biological activities, FTCA presents a promising backbone for developing novel therapeutics.[3]

However, the successful translation of any promising compound from a laboratory curiosity to a viable product hinges on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. Solubility dictates the compound's dissolution rate and bioavailability, while stability determines its shelf-life, formulation compatibility, and degradation profile. This guide provides a comprehensive technical overview of the , offering both theoretical insights and detailed, field-proven experimental protocols to empower researchers in their development efforts.

Core Physicochemical Properties

A foundational understanding begins with the basic physicochemical data for FTCA. These parameters are essential for all subsequent experimental designs, from weighing out material for a solubility study to interpreting degradation kinetics.

| Property | Value | Source(s) |

| CAS Number | 239463-90-2 | [4][5] |

| Molecular Formula | C₁₀H₆F₄O₂ | [4][5] |

| Molecular Weight | 234.15 g/mol | [4][5] |

| Appearance | White to off-white solid/powder | [6] |

| Melting Point | 141-144 °C | [5] |

| Boiling Point | 294 °C at 760 mmHg | [4] |

| Density | 1.438 g/cm³ | [4] |

Solubility Profile: A Duality of Polarity

The molecular structure of FTCA presents a classic solubility challenge. The aromatic ring, heavily substituted with a fluorine atom and a lipophilic trifluoromethyl group, drives the molecule towards solubility in organic solvents. Conversely, the carboxylic acid group (pKa predicted to be ~4.2) provides a handle for aqueous solubility, particularly in its ionized (carboxylate) form at pH values above its pKa.[7]

Causality Behind Solvent Selection

Understanding the solubility of FTCA across a range of relevant solvent systems is paramount for applications ranging from reaction chemistry to preclinical formulation.

-

Aqueous Buffers (pH 3.0, 7.4, 9.0): These are chosen to represent acidic, physiological, and basic conditions, respectively. Given the acidic nature of the carboxylic acid, we anticipate significantly lower solubility at pH 3.0 (where the molecule is protonated and neutral) and progressively higher solubility at pH 7.4 and 9.0 (where it is deprotonated and anionic).

-

Common Organic Solvents: Methanol, ethanol, acetonitrile (ACN), and dimethyl sulfoxide (DMSO) are ubiquitous in organic synthesis, purification, and analytical chemistry. Assessing solubility in these solvents is critical for practical handling and method development.

-

Biorelevant Media (FaSSIF/FeSSIF): For drug development, understanding solubility in Fasted-State and Fed-State Simulated Intestinal Fluid provides a more accurate prediction of in vivo dissolution behavior than simple buffers.

Experimental Protocol: Isothermal Shake-Flask Solubility Determination

The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[8][9] It is a self-validating system because it ensures that equilibrium is reached, providing a true measure of the compound's intrinsic solubility under the specified conditions.

Objective: To determine the equilibrium solubility of FTCA in various solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected solvents (e.g., pH 3.0 citrate buffer, pH 7.4 phosphate buffer, methanol, acetonitrile)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Calibrated pH meter

-

0.22 µm syringe filters (PTFE for organic, PVDF for aqueous)

-

HPLC system with UV detector

Methodology:

-

Preparation: Add an excess amount of FTCA to a series of vials (a sufficient amount to ensure solid remains after equilibrium).

-

Solvent Addition: Add a known volume (e.g., 2 mL) of each pre-equilibrated solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (25 °C) and agitation speed (e.g., 150 rpm). Allow the slurries to equilibrate for a minimum of 48-72 hours. This extended time is crucial to ensure true equilibrium is reached.

-

Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow undissolved solid to settle.

-

Sampling & Filtration: Carefully withdraw a sample from the supernatant, avoiding any solid particles. Immediately filter the sample through a 0.22 µm syringe filter into an HPLC vial. This step is critical to remove any undissolved particulates that would falsely elevate the measured concentration.

-

Dilution & Analysis: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

-

Quantification: Analyze the samples using a validated HPLC-UV method. Calculate the concentration of FTCA in the original supernatant by accounting for the dilution factor.

Workflow for Solubility Determination

Caption: Forced Degradation and Analytical Workflow.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradants, impurities, or excipients.

[10][11]* Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.

-

Mobile Phase: A gradient elution using an acidified aqueous phase (e.g., 0.1% formic or phosphoric acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically required to resolve the parent peak from various degradation products.

-

Detection: A photodiode array (PDA) detector is highly recommended. It not only quantifies at a specific wavelength but also provides UV spectra for all peaks, allowing for peak purity analysis, which is essential to confirm that the parent peak is free from co-eluting degradants.

-

Validation: The method's specificity is validated by demonstrating that the FTCA peak is resolved from all degradation product peaks generated during the forced degradation study.

Anticipated Stability Data (Hypothetical)

| Stress Condition | % Assay of FTCA Remaining | Observations |

| Control | 100% | No significant degradation. |

| Acid Hydrolysis (1M HCl, 80°C, 24h) | ~95% | Minor degradation observed. The electron-withdrawing groups likely provide some stability. |

| Base Hydrolysis (1M NaOH, 60°C, 8h) | ~88% | Moderate degradation. Potential for reactions involving the carboxylic acid. |

| Oxidation (30% H₂O₂, RT, 24h) | ~85% | Moderate degradation, likely at the alkene double bond. |

| Thermal (105°C, 48h) | ~98% | High thermal stability expected for the solid state. |

| Photolytic (ICH Q1B) | ~90% | Potential for trans-cis isomerization and other photochemical reactions. |

Conclusion

This compound is a molecule with significant potential, but its journey through the development pipeline is critically dependent on a robust understanding of its solubility and stability. The fluorinated substituents create a compound that is likely poorly soluble in acidic aqueous media but readily soluble in organic solvents and basic aqueous solutions. Its stability profile is anticipated to be robust, though it is susceptible to degradation under oxidative and photolytic stress, primarily at the cinnamic acid backbone.

The experimental protocols detailed in this guide provide a validated, systematic framework for researchers to characterize FTCA thoroughly. By implementing these methodologies—from isothermal solubility determination to comprehensive forced degradation studies—scientists can generate the critical data needed to de-risk development, design stable formulations, establish appropriate storage conditions, and ensure regulatory compliance. This foundational knowledge is indispensable for unlocking the full therapeutic or material potential of this compound.

References

-

This compound Chemical & Physical Properties. (2022). Chemsrc.com. [Link]

-

Klarić, D., Kutleša, L., Jug, M., & Galić, N. (2025). From Mechanochemically Driven Complexation and Multimodal Characterization to Stability and Toxicological Insight: A Study of Cinnarizine–β-Cyclodextrins Complexes. ResearchGate. [Link]

-

Soares, R., et al. (2017). Solubility studies of trans-cinnamic acid in mixed solvents. CORE. [Link]

-

Contributions to the Selection of Solvents in the Extraction of Phenolic Acids. (n.d.). Universidade do Porto. [Link]

-

Fouad, M. M., et al. (2016). Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride. PubMed. [Link]

-

Synthesis of 3-(trifluoromethyl) cinnamic acid. (n.d.). PrepChem.com. [Link]

-

This compound. (n.d.). Oakwood Chemical. [Link]

-

Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. (n.d.). Open Research@CSIR-NIScPR. [Link]

-

Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Broughton. [Link]

-

This compound. (n.d.). R&D Chemicals. [Link]

-

Solubilities of trans-cinnamic acid. (n.d.). ResearchGate. [Link]

-

Stability-Indicating Assay. (n.d.). SEP Analytical Labs. [Link]

-

Van den Mooter, G., et al. (2019). Direct Measurement of Amorphous Solubility. ACS Publications. [Link]

-

Determination of Fluorine in Fluoro-Organic Compounds. (n.d.). DTIC. [Link]

-

Liu, Y., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. ACS Publications. [Link]

-

Farooq, M. (2021). Fluorine detection in organic compounds. Chemistry Stack Exchange. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed Central. [Link]

-

3-fluoro-5-(trifluoromethyl)cinnamic acid (C10H6F4O2). (n.d.). PubChemLite. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound Price from Supplier Brand WENGJIANG HUAXUESHIJI on Chemsrc.com [chemsrc.com]

- 5. This compound [oakwoodchemical.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Potential Biological Activities of Fluorinated Cinnamic Acids

Abstract

Cinnamic acids, a class of naturally occurring organic compounds, have long been recognized for a spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1] The strategic incorporation of fluorine atoms into the cinnamic acid scaffold is a key focus in medicinal chemistry to enhance these properties. Fluorine's unique characteristics, such as high electronegativity and its ability to form strong carbon-fluorine bonds, can significantly modify a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] This guide provides an in-depth technical overview of the biological activities of fluorinated cinnamic acid derivatives, focusing on their anticancer and antimicrobial potential. It synthesizes current research, details underlying mechanisms of action, provides standardized experimental protocols for evaluation, and presents key quantitative data to inform researchers, scientists, and drug development professionals.

Introduction: The Rationale for Fluorinating Cinnamic Acids

Cinnamic acid and its natural derivatives serve as a foundational scaffold in drug discovery.[3] However, their therapeutic application can be limited by factors such as metabolic instability or suboptimal potency. The introduction of fluorine is a well-established strategy to overcome these limitations. The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, influencing how the molecule interacts with target enzymes or receptors.[2] Furthermore, the C-F bond is stronger than a C-H bond, often leading to increased metabolic stability by blocking sites susceptible to oxidative metabolism. These modifications can result in compounds with enhanced biological efficacy and improved pharmacokinetic profiles.[4]

Anticancer Activities of Fluorinated Cinnamic Acids

Several studies have highlighted that cinnamic acid derivatives containing fluoro substituents are highly active anticancer agents against various cancer cell lines.[2] The anticancer effects are often multifaceted, involving the induction of programmed cell death (apoptosis), inhibition of cell proliferation, and modulation of key signaling pathways that are dysregulated in cancer.[5][6]

Mechanism of Action: Induction of Apoptosis

A primary mechanism through which fluorinated cinnamic acids exert their anticancer effects is the induction of apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. For instance, some derivatives have been shown to increase the expression of pro-apoptotic proteins like TNF-alpha (TNFA) and its receptor TNFR1, which triggers a caspase cascade (caspase-8 and -3), leading to controlled cell death.[7]

The following diagram illustrates a simplified extrinsic apoptotic pathway that can be initiated by a fluorinated cinnamic acid derivative.

Caption: Figure 1. Simplified extrinsic apoptosis pathway initiated by a fluorinated cinnamic acid.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cell population. Recent studies have synthesized novel fluorinated cinnamide derivatives and evaluated their activity against liver cancer (HepG2) cells.[8]

| Compound | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |

| N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone (6) | HepG2 | 4.23 | Staurosporine | 5.59 | [8] |

| Triaryl-1,2,4-triazinone derivative (7) | HepG2 | 5.59 | Staurosporine | 5.59 | [8] |

| N-arylidene-4-fluorocinnamic acid hydrazides (4a-d) | HepG2 | 19.57–38.12 | Staurosporine | 5.59 | [8] |

Table 1: Cytotoxic activity of selected fluorinated cinnamide derivatives against the HepG2 liver cancer cell line.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals.[10]

Protocol Steps:

-

Cell Seeding:

-

Prepare a single-cell suspension of the desired cancer cell line (e.g., HepG2) in a complete culture medium.

-

Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.[11]

-

Incubate the plate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the fluorinated cinnamic acid derivatives in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple crystals.[6][12]

-

Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of 570 nm.[11]

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results to determine the IC50 value.

-

Antimicrobial Properties

Cinnamic acid and its derivatives are known to possess a broad spectrum of antimicrobial activity against bacteria, fungi, and viruses.[13] Fluorination can enhance these properties, potentially by increasing the compound's ability to penetrate microbial cell membranes or by altering its interaction with essential microbial enzymes.[14]

Mechanism of Action: Cell Membrane Disruption

One of the proposed antimicrobial mechanisms for cinnamic acid derivatives is the disruption of the bacterial cell membrane integrity. This can lead to the leakage of essential intracellular components, inhibition of ATPase activity, and ultimately, cell death.[15] They have also been shown to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.[16]

The agar well diffusion method is a widely used technique for preliminary screening of antimicrobial activity.[17][18]

Caption: Figure 2. Experimental workflow for the agar well diffusion assay.

Quantitative Data: Antibacterial Efficacy

The antibacterial activity of cinnamic acid derivatives has been evaluated against various pathogens, including colistin-resistant Acinetobacter baumannii. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

| Compound | Bacterial Strain (COLR-Ab) | MIC (µg/mL) | Source |

| p-Coumaric acid (p-CA) | COLR-Ab5 | 128 | [19] |

| p-Coumaric acid (p-CA) | Other COLR-Ab isolates | 256 | [19] |

| Ferulic acid (FA) | COLR-Ab4 | 512 | [19] |

| Ferulic acid (FA) | Other COLR-Ab isolates | 1024 | [19] |

Table 2: Minimum Inhibitory Concentration (MIC) values of cinnamic acid derivatives against colistin-resistant A. baumannii isolates.

Experimental Protocol: Agar Well Diffusion Assay

This method is a standard preliminary test to assess the antimicrobial activity of a substance.[20] It relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium to inhibit the growth of a seeded microorganism.[17]

Protocol Steps:

-

Media Preparation:

-

Prepare and sterilize Muller-Hinton Agar (MHA) according to the manufacturer's instructions.

-

Pour the molten agar into sterile Petri dishes to a uniform thickness and allow it to solidify in a sterile environment.

-

-

Inoculum Preparation:

-

Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, E. coli) equivalent to a 0.5 McFarland turbidity standard.[18]

-

-

Plate Inoculation:

-

Using a sterile cotton swab, evenly spread the bacterial inoculum over the entire surface of the MHA plates to create a lawn of bacteria.[21]

-

-

Well Creation and Sample Addition:

-

Use a sterile cork borer (6-8 mm in diameter) to punch wells aseptically into the agar.[20]

-

Carefully pipette a fixed volume (e.g., 50-100 µL) of the dissolved fluorinated cinnamic acid derivative into the designated wells.

-

Similarly, add a standard antibiotic as a positive control and the solvent used for dissolution as a negative control into separate wells.[21]

-

-

Incubation:

-

Allow the plates to stand for a short period to permit diffusion of the compounds into the agar.

-

Invert the plates and incubate them at 37°C for 18-24 hours.[21]

-

-

Data Collection:

-

After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm). A larger zone diameter indicates greater antimicrobial activity.

-

Antioxidant Activity

Many cinnamic acid derivatives, particularly those with phenolic hydroxyl groups, are potent antioxidants capable of scavenging harmful free radicals.[13] This activity is crucial for mitigating oxidative stress, which is implicated in numerous diseases.[22]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the antioxidant capacity of a compound.[23] It is based on the reduction of the stable DPPH free radical, which is a deep purple color, to its non-radical, yellow-colored form in the presence of an antioxidant that can donate a hydrogen atom.[24]

Protocol Steps:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol (e.g., 0.1 mM). This solution should be freshly made and protected from light.[25]

-

Prepare a series of dilutions of the test compound (fluorinated cinnamic acid) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.[24]

-

-

Reaction Setup:

-

In a 96-well plate or cuvettes, add a defined volume of the test sample dilutions.

-

Add an equal volume of the DPPH working solution to each well to initiate the reaction. Include a control containing only the solvent and DPPH solution.[25]

-

-

Incubation:

-

Incubate the reaction mixture in the dark at room temperature for a specified time (typically 30 minutes).[25]

-

-

Absorbance Measurement:

-

Measure the absorbance of each solution at 517 nm using a spectrophotometer or plate reader.[25]

-

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.[24]

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can then be determined by plotting the percent inhibition against the sample concentrations.[24]

-

Conclusion and Future Perspectives

Fluorinated cinnamic acids represent a promising class of compounds with significant potential in drug discovery. The strategic incorporation of fluorine often enhances their inherent biological activities, leading to potent anticancer and antimicrobial agents. The mechanisms of action, while varied, frequently involve the induction of apoptosis in cancer cells and the disruption of microbial cell integrity. The standardized protocols provided in this guide offer a robust framework for the systematic evaluation of these compounds. Future research should focus on elucidating detailed structure-activity relationships (SAR), optimizing lead compounds for improved efficacy and safety profiles, and advancing the most promising candidates into preclinical and in vivo studies to fully assess their therapeutic potential.

References

- Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). GSC Biological and Pharmaceutical Sciences, 16(3), 200–206.

- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.

- DPPH Scavenging Assay Protocol- Detailed Procedure. (2024). ACME Research Solutions.

- Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes.

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.

- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.

- Protocol for Cell Viability Assays. (2022). BroadPharm.

- MTT assay protocol. (n.d.). Abcam.

- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate.

- Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US).

- Application Note and Protocol: DPPH Radical Scavenging Assay for 13-Dehydroxyindaconitine. (n.d.). Benchchem.

- A Comparative Analysis of the Biological Activities of 3-(Trifluoromethoxy)cinnamic Acid and Other Cinnamic Acids. (n.d.). Benchchem.

- A Comparative Analysis of the Biological Activities of trans-3,4-Difluorocinnamic Acid and trans-Cinnamic Acid. (n.d.). Benchchem.

- DPPH Antioxidant Assay. (n.d.). G-Biosciences.

- Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). LinkedIn.

- Al-Warhi, T., Rizk, S., et al. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega.

- De P, Baltas M, Bedos-Belval F. (2011).

- Al-Warhi, T., Rizk, S., et al. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega.

- Heggers, J. P., Cottingham, J., et al. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Burns, 20(5), 426-429.

- DPPH radical scavenging activity. (n.d.). Marine Biology.

- Selected cinnamic acid derivatives with antioxidant and anti-inflammatory properties. (n.d.). ResearchGate.

- Al-Warhi, T., Rizk, S., et al. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ResearchGate.

- (PDF) Cinnamic Acid Derivatives as Anticancer Agents-A Review. (2015). ResearchGate.

- Węglińska, M., et al. (2023). The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. RSC Advances.

- A Comparative Guide to the Anticancer Efficacy of Cinnamic Acid Derivatives. (n.d.). Benchchem.

- Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (n.d.). MDPI.

- Das, S., et al. (2022). Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells. Current Cancer Drug Targets.

- Gcisa, S., et al. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules.

- Sova, M. (2012). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Mini-Reviews in Medicinal Chemistry, 12(8), 749-767.

- Geronikaki, A., et al. (2023). Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. Antioxidants.

- Wnorowska, U., et al. (2023). Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. International Journal of Molecular Sciences.

- Di Martino, M., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Antibiotics.

- Taguchi, Y., et al. (2019). Growth Inhibition of Human Breast and Prostate Cancer Cells by Cinnamic Acid Derivatives and Their Mechanism of Action. Biological and Pharmaceutical Bulletin.

- Geronikaki, A., et al. (2016). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules.

- Kos, J., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. International Journal of Molecular Sciences.